REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:12](#[N:14])[CH3:13].[Sn](Cl)(Cl)(Cl)Cl>ClCCCl>[NH2:14][C:12](=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH3:13]
|
Name
|
|
Quantity
|
19.05 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
6.46 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
tin(IV) chloride
|
Quantity
|
31.9 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a paste
|
Type
|
DISSOLUTION
|
Details
|
dissolved in acetone (350 mL)
|
Type
|
ADDITION
|
Details
|
saturated Na2CO3/water (250 mL) was added dropwise to pH˜9-10
|
Type
|
FILTRATION
|
Details
|
The slush was filtered through a bed of celite
|
Type
|
STIRRING
|
Details
|
stirring the surface of the Celite™
|
Type
|
FILTRATION
|
Details
|
to facilitate filtering
|
Type
|
WASH
|
Details
|
The filter cake was washed with dichloromethane (4×200 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated from the filtrate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C)=C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 120 mmol | |
AMOUNT: MASS | 25.51 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |